Cas no 1520638-84-9 (3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid)

3-({(tert-ブトキシ)カルボニルアミノ}メチル)ペンタン酸は、保護基として広く利用されるtert-ブトキシカルボニル(Boc)基を有する有機化合物です。この化合物は、アミノ基がBoc基で保護された構造を持ち、カルボン酸部位を有するため、ペプチド合成や有機合成中間体としての応用が可能です。Boc基の導入により、アミノ基の選択的な保護・脱保護が容易に行える点が特徴です。また、分子内に柔軟な炭素鎖を持つため、官能基変換や構造修飾の幅が広がります。医薬品中間体や生体関連分子の合成において有用なビルディングブロックとしての潜在性を有しています。

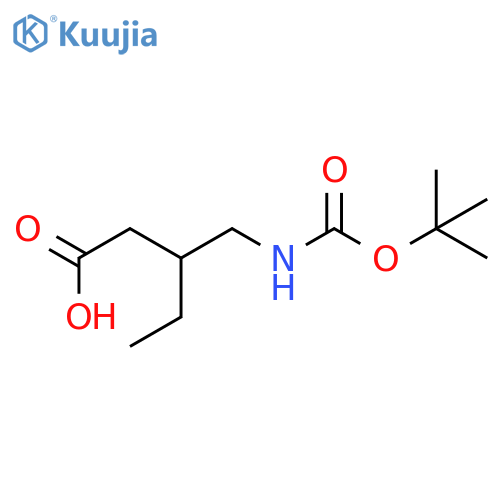

1520638-84-9 structure

商品名:3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid

3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid

- Pentanoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-

- 3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid

-

- インチ: 1S/C11H21NO4/c1-5-8(6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)

- InChIKey: WJJHVCUDLONELJ-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)CC(CNC(OC(C)(C)C)=O)CC

3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-111654-0.5g |

3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid |

1520638-84-9 | 95% | 0.5g |

$579.0 | 2023-10-27 | |

| Enamine | EN300-111654-10.0g |

3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid |

1520638-84-9 | 95% | 10g |

$3191.0 | 2023-06-09 | |

| Aaron | AR01A1Q5-10g |

3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid |

1520638-84-9 | 95% | 10g |

$4413.00 | 2023-12-15 | |

| A2B Chem LLC | AV47313-50mg |

3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid |

1520638-84-9 | 95% | 50mg |

$219.00 | 2024-04-20 | |

| Aaron | AR01A1Q5-100mg |

3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid |

1520638-84-9 | 95% | 100mg |

$379.00 | 2025-02-08 | |

| Aaron | AR01A1Q5-2.5g |

3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid |

1520638-84-9 | 95% | 2.5g |

$2025.00 | 2023-12-15 | |

| 1PlusChem | 1P01A1HT-50mg |

3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid |

1520638-84-9 | 95% | 50mg |

$229.00 | 2025-03-04 | |

| Enamine | EN300-111654-1.0g |

3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid |

1520638-84-9 | 95% | 1g |

$743.0 | 2023-06-09 | |

| Enamine | EN300-111654-0.1g |

3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid |

1520638-84-9 | 95% | 0.1g |

$257.0 | 2023-10-27 | |

| Enamine | EN300-111654-2.5g |

3-({[(tert-butoxy)carbonyl]amino}methyl)pentanoic acid |

1520638-84-9 | 95% | 2.5g |

$1454.0 | 2023-10-27 |

3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1520638-84-9 (3-({(tert-butoxy)carbonylamino}methyl)pentanoic acid) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量